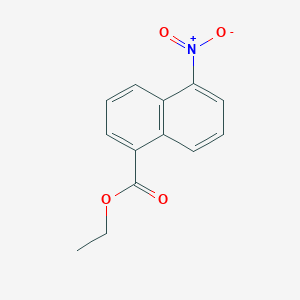

Ethyl 5-nitro-1-naphthoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91901-43-8 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

ethyl 5-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8H,2H2,1H3 |

InChI Key |

QPADTPIHSPAZLQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

Other CAS No. |

91901-43-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-nitro-1-naphthoate: Structure, Properties, Synthesis, and Applications

Introduction

Ethyl 5-nitro-1-naphthoate is a substituted naphthalene derivative of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid bicyclic aromatic core, combined with the synthetically versatile ester and nitro functionalities, establishes it as a valuable intermediate building block. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties and reactivity of the naphthalene system, while the ethyl ester provides a handle for further molecular elaboration or can serve as a protecting group for the corresponding carboxylic acid.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, robust synthetic and purification protocols, and detailed spectroscopic characterization. Furthermore, we will explore its chemical reactivity and potential applications as a precursor to more complex molecular architectures, particularly within the context of pharmaceutical development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise characterization of its structure and associated identifiers.

Chemical Structure

This compound consists of a naphthalene ring system functionalized at the C1 and C5 positions. An ethyl carboxylate group is attached at the C1 position, and a nitro group is attached at the C5 position.

Caption: Chemical structure of this compound.

Nomenclature and Chemical Identifiers

A consistent and unambiguous naming system is critical for database searching and regulatory compliance.

| Identifier | Value |

| IUPAC Name | ethyl 5-nitronaphthalene-1-carboxylate[1] |

| CAS Number | Not explicitly assigned; derived from 5-Nitro-1-naphthoic acid (1975-44-6)[2][3][4] |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| SMILES | CCOC(=O)c1cccc2c1ccc(c2)[O-] |

| InChI | InChI=1S/C13H11NO4/c1-2-18-13(15)10-6-3-5-9-8-4-7-11(12(9)10)14(16)17/h3-8H,2H2,1H3 |

| InChIKey | YWDKALYMFIPSQU-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application requirements, including solvent selection for reactions and purification. While experimental data for this compound is not widely published, we can infer its properties from closely related analogues.

| Property | Predicted/Inferred Value | Justification / Source |

| Appearance | Pale-yellow to yellow-brown solid | Based on the chromophores present (nitroaromatic) and the solid nature of its precursor, 5-nitro-1-naphthoic acid. |

| Melting Point | Not determined; likely > 50 °C | The parent acid melts at 217-220 °C[4]. Esterification typically lowers the melting point. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight aromatic compounds have high boiling points. The unsubstituted analogue, Ethyl 1-naphthoate, boils at 287-307 °C.[5] |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); limited solubility in water. | The ethyl ester group and naphthalene core confer significant nonpolar character.[2] |

Synthesis and Purification

A reliable and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. The most logical and regiochemically controlled synthesis of this compound is via the esterification of its corresponding carboxylic acid.

Rationale for Synthetic Strategy

Two primary retrosynthetic pathways can be envisioned:

-

Nitration of Ethyl 1-naphthoate: This approach is fraught with challenges related to regioselectivity. Nitration of the naphthalene ring can lead to a mixture of isomers, making purification difficult and reducing the overall yield of the desired 5-nitro product.

-

Esterification of 5-Nitro-1-naphthoic acid: This is the preferred method. The starting material, 5-nitro-1-naphthoic acid, is commercially available and ensures the nitro group is unambiguously positioned at C5.[4] The subsequent esterification is a high-yielding and well-established transformation.

We will detail the Fischer-Speier esterification method, which utilizes an excess of the alcohol (ethanol) in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Reaction: 5-Nitro-1-naphthoic acid + Ethanol --(H₂SO₄)--> this compound + Water

Materials:

-

5-Nitro-1-naphthoic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-nitro-1-naphthoic acid (e.g., 5.0 g, 23.0 mmol).

-

Reagent Addition: Add anhydrous ethanol (e.g., 100 mL). Stir the suspension until it is well-mixed.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL) to the stirring suspension. The addition is exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the polar starting material.[6]

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 200 mL). This may cause the product to precipitate.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification Protocol: Flash Column Chromatography

Rationale: Flash column chromatography is the method of choice for purifying the crude product, effectively separating it from any unreacted starting material and non-polar impurities.[6]

Procedure:

-

TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with the hexanes/ethyl acetate mixture, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structural verification of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Spectroscopic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.9-9.1 (d, 1H), 8.2-8.4 (m, 2H), 7.9-8.1 (d, 1H), 7.6-7.8 (t, 2H), 4.45 (q, J ≈ 7.1 Hz, 2H), 1.45 (t, J ≈ 7.1 Hz, 3H). The aromatic signals are complex due to the substitution pattern.[7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 166 (C=O), 148 (C-NO₂), 120-135 (aromatic C), 62 (O-CH₂), 14 (CH₃). Expect 11 distinct aromatic carbon signals. |

| IR (KBr, cm⁻¹) | ν ≈ 3100-3000 (Ar C-H), 2980 (Aliphatic C-H), 1720 (C=O ester), 1600 (Ar C=C), 1530 & 1350 (asymm. & symm. N-O stretch), 1250 (C-O stretch).[8][9] |

| Mass Spec. (EI) | m/z (%) = 245 [M]⁺, 200 [M-OEt]⁺, 172 [M-CO₂Et]⁺, 126. |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity to serve as a versatile synthetic intermediate. Its reactivity is dominated by the ester and nitro functional groups.

Core Reactivity Sites

-

The Ester Group: Can be hydrolyzed (saponified) under basic conditions to regenerate the 5-nitro-1-naphthoic acid. This allows the ester to function as a protecting group for the carboxylic acid during synthetic steps that are incompatible with a free acid.

-

The Nitro Group: This is the most synthetically valuable site. The nitro group is a powerful electron-withdrawing group but can be readily reduced to a primary amine (aniline derivative). This transformation is a gateway to a vast array of further chemical modifications.

Key Transformation: Nitro Group Reduction

The reduction of the nitro group to an amine is a cornerstone transformation in medicinal chemistry, converting an electronically deactivating group into a versatile nucleophilic handle.

Reaction: this compound --(Reducing Agent)--> Ethyl 5-amino-1-naphthoate

Common Reducing Conditions:

-

Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate. This is a clean and efficient method.

-

Metal/Acid Reduction: SnCl₂·2H₂O in ethanol, or Fe/HCl. These are classic and robust methods.[10]

The resulting product, Ethyl 5-amino-1-naphthoate, is a bifunctional molecule. The amine can undergo a multitude of reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization followed by Sandmeyer reactions

-

Reductive amination

Logical Reactivity Workflow

Caption: Key synthetic transformations of this compound.

Significance as a Synthetic Building Block

By leveraging the chemistry described above, this compound serves as a key starting material for constructing complex molecules. The 1,5-disubstituted naphthalene scaffold is a privileged structure found in various biologically active compounds and functional materials. The ability to introduce an amine at the C5 position opens the door to synthesizing libraries of compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from oncology to infectious diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

General Hazards: Aromatic nitro compounds are often toxic and can be irritants.[11] The related compound Ethyl 1-naphthoate is listed as causing skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing and reducing agents.

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. The strategic placement of the nitro and ester groups on the rigid naphthalene frame provides a clear pathway for the synthesis of complex molecular targets. For professionals in drug development, this molecule represents a key starting point for the creation of novel scaffolds and the exploration of new chemical space, ultimately contributing to the advancement of therapeutic science.

References

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47-53. Retrieved from [Link]

-

ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

-

MolPort. ethyl 2-methyl-5-[(2-methyl-5-nitrobenzene-1-sulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-naphthoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitro-1-naphthol. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. Overcoming Naphthoquinone Deactivation: Rhodium-Catalyzed C-5 Selective C-H Iodination as a Gateway to Functionalized Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 1. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

TSI Journals. (2013). Organic CHEMISTRY. Retrieved from [Link]

-

The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

ResearchGate. Synthesis of 5‐bromo‐8‐nitro‐1‐naphthoic acid and the conditions for.... Retrieved from [Link]

-

Fischer, A., Murdoch, J. D., Packer, J., Topsom, R. D., & Vaughan, J. (1957). The kinetics of alkaline hydrolysis of ethyl nitro-1-naphthoates. Journal of the Chemical Society, 4358. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. Retrieved from [Link]

- Google Patents. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone.

-

University of Canterbury. The preparation of 2-nitro-1-naphthoic acid, and the alkaline hydrolysis of ethyl 2-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate in ethanol-water. Retrieved from [Link]

-

ResearchGate. Infrared spectra of 5-nitrosalicylic acid ethyl ester (2) adsorbed on.... Retrieved from [Link]

-

SciSpace. (2015). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Retrieved from [Link]

-

Copernicus Publications. (2021). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Properties. Retrieved from [Link]

-

Organic Syntheses. 1-Naphthoic acid, ethyl ester. Retrieved from [Link]

-

Cheméo. Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Retrieved from [Link]

-

Filo. (2025). The correct IUPAC name of the compound.... Retrieved from [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Retrieved from [Link]

Sources

- 1. 8.10 The correct IUPAC name of the compound CCc1ccc(F)c(N+[O-])c1 is: (1).. [askfilo.com]

- 2. CAS 1975-44-6: 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID [cymitquimica.com]

- 3. 5-Nitro-1-naphthoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. Ethyl 1-naphthoate | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Ethyl 5-nitro-1-naphthoate

Executive Summary & Strategic Approach

This application note details the synthesis of Ethyl 5-nitro-1-naphthoate , a critical intermediate in the development of polycyclic aromatic pharmaceuticals and dye precursors.

The synthesis presents a classic regioselectivity challenge. Electrophilic aromatic substitution (nitration) of 1-naphthoic acid yields a mixture of isomers, predominantly the 5-nitro and 8-nitro derivatives, due to the deactivating and meta-directing nature of the carboxyl group (which directs to the unsubstituted ring).

Strategic Route Selection:

We utilize the Acid

-

Solubility Leverage: The separation of 5-nitro-1-naphthoic acid from its 8-nitro isomer is significantly more efficient via fractional crystallization of the free acids compared to their ethyl esters.

-

Steric Management: The 1-position of naphthalene is sterically hindered (peri-interaction). Converting the purified acid to the ester via an acyl chloride intermediate ensures higher yields than direct Fisher esterification.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy prioritizing isomer separation at the acid stage.

Phase 1: Nitration and Isomer Separation

The nitration of 1-naphthoic acid is exothermic and sensitive to temperature. Higher temperatures increase the formation of dinitro species. The critical success factor is the separation of the 5-nitro isomer (mp ~239°C) from the 8-nitro isomer (mp ~167°C) .

Materials

-

Glacial Acetic Acid (Solvent)

-

Fuming Nitric Acid (d = 1.5 g/mL)

-

Ethanol (95% or absolute for recrystallization)

Detailed Protocol

Step 1: Nitration[3][4][5]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Dissolution: Dissolve 50.0 g (0.29 mol) of 1-naphthoic acid in 150 mL of glacial acetic acid. Stir until the solution is homogeneous.

-

Addition: Add 125 mL of fuming nitric acid dropwise.

-

Critical Control: Maintain the internal temperature between 35°C and 40°C . Do not allow it to exceed 45°C to prevent dinitration.

-

Observation: The solution will turn yellow/orange and may evolve brown fumes (

).

-

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours .

-

Quench: Pour the reaction mixture slowly into 1000 mL of ice-cold water with vigorous stirring. The crude nitro-acids will precipitate as a bulky yellow solid.

-

Filtration: Filter the solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

Step 2: Purification (The Separation)

The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor) isomers.

-

Drying: Dry the crude solid in an oven at 80°C to remove excess moisture.

-

Dissolution: Transfer the dried solid to a large Erlenmeyer flask. Add Ethanol (95%) (approx. 10-15 mL per gram of solid) and heat to reflux.

-

Note: Both isomers should dissolve at reflux. If a small amount of dark residue remains, filter it off while hot.

-

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Isolation: Filter the crystals.

-

Solid (Filter Cake): Predominantly 5-nitro-1-naphthoic acid.

-

Filtrate (Mother Liquor): Contains the 8-nitro isomer and uncrystallized 5-nitro isomer.

-

-

Recrystallization: Recrystallize the solid once more from fresh ethanol to ensure isomeric purity (>98%).

-

Target Melting Point: 239–240°C.

-

Workflow Visualization

Figure 2: Fractional crystallization workflow exploiting solubility differences.

Phase 2: Esterification to this compound

Direct Fisher esterification (Acid + Alcohol + H2SO4) is often sluggish for 1-naphthoic acid derivatives due to steric hindrance from the peri-hydrogen at position 8. We utilize the Acyl Chloride method to drive the reaction to completion.

Materials

-

Purified 5-Nitro-1-naphthoic acid

-

Thionyl Chloride (

) -

Absolute Ethanol

-

Catalytic DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM) or Toluene (optional solvent)

Detailed Protocol

-

Activation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), place 10.0 g (46 mmol) of purified 5-nitro-1-naphthoic acid.

-

Reagent Addition: Add 20 mL of Thionyl Chloride (

) and 2-3 drops of DMF.-

Note: The DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, significantly accelerating chloride formation.

-

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours . The solid acid should dissolve completely, indicating conversion to the acid chloride.

-

Evaporation: Distill off the excess thionyl chloride under reduced pressure (rotary evaporator). Add a small amount of dry toluene and evaporate again to remove trace

azeotropically.-

Intermediate: You now have crude 5-nitro-1-naphthoyl chloride (yellow solid/oil).

-

-

Esterification: Dissolve the crude acid chloride in 50 mL of anhydrous Dichloromethane (DCM).

-

Addition: Cool the solution to 0°C. Slowly add 10 mL of absolute Ethanol followed by 5 mL of Triethylamine (to scavenge HCl).

-

Alternative: You can simply reflux the acid chloride in 50 mL of absolute ethanol for 1 hour if no base is used, but the base method is milder.

-

-

Workup:

-

Evaporate the solvent.[3]

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash with 1M NaHCO3 (2 x 50 mL) to remove unreacted acid.

-

Wash with Brine (50 mL).

-

Dry over anhydrous

.

-

-

Final Purification: Concentrate the organic layer. The product, This compound , typically crystallizes upon cooling or can be purified via a short silica plug (Eluent: 10% EtOAc/Hexane).

Analytical Data & Quality Control

Verify the product identity using the following parameters.

| Parameter | 5-Nitro-1-naphthoic Acid (Intermediate) | This compound (Target) |

| Appearance | Pale yellow needles | Yellow crystalline solid |

| Melting Point | 239 – 240 °C | 102 – 104 °C (Lit. varies, check purity) |

| IR Spectroscopy | Broad -OH (2500-3000 cm⁻¹), C=O (1680 cm⁻¹) | Sharp C=O (1720 cm⁻¹), NO₂ (1520, 1340 cm⁻¹) |

| 1H NMR (Key) | Acid proton >11 ppm (broad) | Ethyl quartet (~4.4 ppm), Triplet (~1.4 ppm) |

| Regiochemistry | H-2, H-3, H-4 and H-6, H-7, H-8 patterns distinct.[2][9] | 5-Nitro group deshields H-4 and H-6 significantly. |

Safety & Hazard Assessment

-

Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Use only in a functioning fume hood with butyl rubber gloves.

-

Thionyl Chloride: Reacts violently with water to release HCl and SO2 gases. Toxic by inhalation.

-

Nitro Compounds: Many polynitro aromatics are shock-sensitive explosives. While mono-nitro naphthalenes are generally stable, avoid overheating dry residues.

References

-

Nitration of 1-Naphthoic Acid

- Rule of Thumb: 5-nitro isomers of naphthalene derivatives generally possess higher melting points and lower solubility in polar protic solvents (EtOH, AcOH) compared to 8-nitro isomers due to symmetry and packing forces.

-

Esterification Protocols

-

Chemical Data

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 4. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 5. vpscience.org [vpscience.org]

- 6. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 7. US1912639A - Separation of 1:5 from 1:8 amino-naphthalene mono-sulphonic acids - Google Patents [patents.google.com]

- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]

- 9. CAS 1975-44-6: 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID [cymitquimica.com]

- 10. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]

Application Note: A Protocol for the Regioselective Nitration of Ethyl 1-Naphthoate

Introduction: Strategic Functionalization of the Naphthalene Core

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. Its functionalization allows for the fine-tuning of electronic and steric properties, leading to the development of novel therapeutic agents and advanced materials. The nitration of ethyl 1-naphthoate is a key electrophilic aromatic substitution reaction that introduces a versatile nitro group onto the naphthalene ring. This nitro moiety can be readily converted into other functional groups, such as amines, making nitrated naphthoates valuable intermediates in multi-step syntheses.

This document provides a comprehensive protocol for the nitration of ethyl 1-naphthoate using a standard mixed-acid approach. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed, field-tested experimental procedure, and address critical safety considerations inherent to aromatic nitration.

Mechanistic Rationale and Regioselectivity

The nitration of ethyl 1-naphthoate is a classic example of electrophilic aromatic substitution. The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the nitronium ion.[3]

Equation 1: Formation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regiochemical outcome of the substitution on the ethyl 1-naphthoate ring is dictated by the electronic and steric effects of the ethyl ester substituent (-COOEt).

-

Directing Effects: The ester group is a deactivating, meta-directing substituent due to its electron-withdrawing nature.[4] This deactivation reduces the nucleophilicity of the substituted ring (Ring A). Consequently, the electrophilic attack by the nitronium ion is directed towards the more electron-rich, unsubstituted ring (Ring B).

-

Positional Selectivity: Within the unsubstituted ring, the α-positions (C5 and C8) are kinetically favored for electrophilic attack over the β-positions (C6 and C7). This preference is due to the superior resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during α-attack, where the aromaticity of the adjacent ring can be preserved in more resonance structures.[4][5]

Therefore, the reaction is expected to yield a mixture of ethyl 5-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate as the major products.[6] Steric hindrance from the peri-hydrogen at C8 may slightly influence the ratio of the 5- and 8-nitro isomers.

Caption: Figure 1: Reaction Mechanism and Regioselectivity.

Critical Safety Considerations

Aromatic nitration with mixed acid is a high-hazard procedure that demands strict adherence to safety protocols. The reaction is highly exothermic, and the reagents are extremely corrosive and powerful oxidizing agents.[7][8]

-

Reagent Hazards: Concentrated sulfuric and nitric acids can cause severe chemical burns upon contact.[9] Nitric acid can also react violently with organic materials.[8]

-

Exothermic Reaction: The reaction generates significant heat. Inadequate temperature control can lead to a runaway reaction, resulting in vigorous boiling, pressure buildup, and the release of toxic nitrogen oxide fumes (NOₓ).

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., nitrile gloves), and a chemical-resistant lab coat.[10][11]

-

Engineering Controls: This procedure must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic fumes.[9]

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and a safety shower.[8] Have appropriate spill containment materials (e.g., sodium bicarbonate or a commercial spill kit) readily available.[9]

-

Handling: When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. When quenching the reaction, always pour the acid mixture slowly onto ice , never the other way around, to manage the heat of dilution.[7][11]

Detailed Experimental Protocol

This protocol details the nitration of ethyl 1-naphthoate on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |

| Ethyl 1-naphthoate | C₁₃H₁₂O₂ | 200.24 | - | 4.0 g (20 mmol) | Substrate |

| Sulfuric Acid | H₂SO₄ | 98.08 | ~98% | 20 mL | Catalyst & Solvent |

| Nitric Acid | HNO₃ | 63.01 | ~70% | 1.5 mL (~24 mmol) | Nitrating Agent |

| Crushed Ice | H₂O | 18.02 | - | ~200 g | For quenching |

| Deionized Water | H₂O | 18.02 | - | As needed | For washing |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | 5% (w/v) | ~50 mL | For neutralization |

| Ethanol | C₂H₅OH | 46.07 | ~95% | As needed | For recrystallization |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | Drying agent |

Equipment

-

100 mL Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Separatory funnel (if product is oily)

-

Beakers and Erlenmeyer flasks

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: Place ethyl 1-naphthoate (4.0 g, 20 mmol) and a magnetic stir bar into a 100 mL three-neck round-bottom flask. Assemble the flask with a thermometer and a dropping funnel in a fume hood.

-

Dissolution: Cool the flask in an ice-water bath. Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while stirring to dissolve the ester. Maintain the temperature below 10°C.

-

Prepare Nitrating Mixture: In a separate small beaker or flask, cool 10 mL of concentrated sulfuric acid in the ice-water bath. Using a pipette, add concentrated nitric acid (1.5 mL) dropwise to the cold sulfuric acid with gentle swirling. This "mixed acid" should be prepared fresh and kept cold.

-

Nitration: Transfer the cold mixed acid to the dropping funnel. Add the nitrating mixture to the stirred solution of ethyl 1-naphthoate dropwise over 20-30 minutes. The internal temperature must be carefully maintained between 0°C and 5°C throughout the addition.[12] A color change to deep yellow or orange is typically observed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), if desired.

-

Quenching: Slowly pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice with vigorous stirring.[13] This step is highly exothermic and must be done carefully. A solid precipitate should form.

-

Isolation: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.[13]

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acid. Follow with a wash using a cold 5% sodium bicarbonate solution to neutralize any remaining traces of acid, and finally, wash again with cold deionized water.[13]

-

Purification: Air-dry the crude product. The primary method of purification is recrystallization. Ethanol is a common solvent for this type of compound. The separation of the 5-nitro and 8-nitro isomers may require column chromatography if a single isomer is desired.

Product Characterization

The isolated product should be characterized to confirm its identity and purity. The expected products are a mixture of this compound and ethyl 8-nitro-1-naphthoate.

-

Appearance: Yellow crystalline solid.

-

Techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the structure and allow for the determination of the isomeric ratio by integrating characteristic peaks.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the ester carbonyl (around 1720 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the nitrated product (245.24 g/mol ).

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no yield | Insufficient reaction time or temperature too low. | Allow the reaction to stir for a longer period. Let the temperature rise slightly (e.g., to 10°C), but monitor carefully. |

| Product is an oil, not a solid | Product may have a low melting point or impurities are present. | If an oil forms upon quenching, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer as described in the protocol.[13] |

| Dark, tarry product | Reaction temperature was too high, leading to side reactions and oxidation. | Ensure rigorous temperature control (0-5°C) during the addition of the nitrating agent. Add the mixed acid more slowly. |

| Evidence of di-nitration | Reaction conditions were too harsh (excess nitrating agent, high temperature, or long reaction time). | Use a stoichiometric amount or only a slight excess of nitric acid. Ensure the reaction is quenched promptly after the starting material is consumed. |

Conclusion

This application note provides a robust and well-characterized protocol for the nitration of ethyl 1-naphthoate. The key to a successful synthesis lies in understanding the mechanistic principles of regioselectivity and, most importantly, exercising stringent control over reaction conditions, particularly temperature. Adherence to the detailed safety precautions is paramount to ensure a safe laboratory operation. The resulting nitro-substituted naphthoates are versatile chemical building blocks, opening avenues for further synthetic exploration.

References

- Nitrates - Standard Operating Procedure. (2012).

- Nitr

- Technical Support Center: Regioselective Nitration of Substituted Naphthalenes. (n.d.). Benchchem.

- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.

- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. (n.d.). Benchchem.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Technical Support Center: Work-up Procedures for Aromatic Nitr

- The preparation of 2-nitro-1-naphthoic acid, and the alkaline hydrolysis of ethyl 2-nitro-1-naphthoate and ethyl 8-nitro-1-naphthoate in ethanol-water. (n.d.). Durham University E-Theses.

- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. (1981).

- The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitr

- Nitr

- Nitration of naphthalene and anthracene. (2014). Chemistry Stack Exchange.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- The nitration of some reactive aromatics in methanesulphonic acid, and the question of positional selectivity in encounter rate nitrations of substituted naphthalenes and 1,2-diphenylethanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (n.d.). SciTePress.

- Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite C

- Nitric Acid: Properties, Applications, and Safety Precautions. (2023). Lab Pro.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).

- Application Notes and Protocols: Nitration of Ethylbenzene. (n.d.). Benchchem.

- Synthesis of 5‐bromo‐8‐nitro‐1‐naphthoic acid and the conditions for... (n.d.).

- Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. ehs.com [ehs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. labproinc.com [labproinc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Alkaline hydrolysis kinetics of Ethyl 5-nitro-1-naphthoate

Application Note: Kinetic Profiling of Alkaline Hydrolysis for Ethyl 5-nitro-1-naphthoate

), activation energy (Executive Summary

This application note details the methodology for quantifying the alkaline hydrolysis kinetics of This compound . This specific ester serves as a critical model in physical organic chemistry for understanding distal electronic effects in fused ring systems. Unlike the 1,8-peri position, which is dominated by steric hindrance, the 1,5-ana relationship of the nitro group in this compound primarily exerts a strong electron-withdrawing influence, significantly accelerating hydrolysis compared to the unsubstituted naphthoate.

Target Audience: Medicinal Chemists, Physical Organic Chemists, and Pre-formulation Scientists.

Theoretical Framework & Mechanism

The Mechanism

The hydrolysis of this compound proceeds via the

Reaction Scheme:

-

Nucleophilic Attack: The hydroxide ion (

) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step (RDS). -

Elimination: The ethoxide ion (

) is eliminated, reforming the carbonyl bond. -

Deprotonation: The resulting carboxylic acid is immediately deprotonated in the alkaline medium to form the stable 5-nitro-1-naphthoate ion.

Figure 1: The rate-limiting step is the formation of the tetrahedral intermediate, stabilized by the electron-withdrawing 5-nitro group.

Structural Considerations (The "Ana" Effect)

-

Electronic Effect: The nitro group at position 5 withdraws electron density from the ring system via induction (

) and resonance ( -

Steric Effect: Unlike 8-nitro-1-naphthoate (peri-position), the 5-nitro group does not sterically hinder the approach of the hydroxide ion.

Experimental Protocol

Method: UV-Vis Spectrophotometry (Time-Drive Mode) Principle: Monitoring the bathochromic shift or hyperchromic effect associated with the formation of the conjugated 5-nitro-1-naphthoate anion.

Reagents and Equipment

-

Analyte: this compound (>98% purity).

-

Solvent System: 85:15 (v/v) Ethanol:Water or 70:30 (v/v) Dioxane:Water.

-

Expert Note: Pure water cannot be used due to the low solubility of the lipophilic naphthoate ester.

-

-

Base: 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: KCl or NaClO₄ (to maintain

). -

Instrument: Double-beam UV-Vis Spectrophotometer with Peltier temperature control (

).

Workflow Diagram

Figure 2: Experimental workflow for kinetic determination.[1][2][3]

Step-by-Step Procedure

-

Spectral Characterization:

-

Prepare a dilute solution of the ester and a fully hydrolyzed sample (ester + excess base + heat).

-

Scan both from 200–500 nm.[3]

-

Identify

where the absorbance difference (

-

-

Kinetic Run Setup (Pseudo-First-Order):

-

Ester Concentration (

): -

Base Concentration (

): Range from -

Temperature: Perform runs at 25°C, 35°C, and 45°C to determine Arrhenius parameters.

-

-

Measurement:

-

Place 2.0 mL of the NaOH/Solvent mixture in the cuvette and allow to equilibrate.

-

Inject 20

of concentrated ester stock. Invert rapidly to mix. -

Record Absorbance (

) every 10–30 seconds for at least 3 half-lives ( -

Record the infinity absorbance (

) after 10 half-lives (or by warming the sample to complete reaction).

-

Data Analysis & Calculation

Determination of

Under pseudo-first-order conditions (

-

Plot

vs. time ( -

The slope of the linear regression is

(units:

Determination of Second-Order Rate Constant ( )

The observed rate constant is linearly dependent on hydroxide concentration:

-

Perform runs at 3–4 different

concentrations. -

Plot

vs. -

The slope is the specific second-order rate constant

(units:

Thermodynamic Parameters

Use the Arrhenius and Eyring equations with data from different temperatures:

-

Activation Energy (

): Plot -

Enthalpy (

) & Entropy (

Expected Results & Validation

| Parameter | Expected Trend | Explanation (Mechanistic Insight) |

| Rate ( | Higher than Ethyl 1-naphthoate | 5-Nitro group withdraws electrons ( |

| Solvent Effect | Rate decreases as % organic solvent increases | The transition state is more polar (charged) than the neutral reactants. Lower dielectric constant (more organic solvent) destabilizes the TS. |

| Linearity | Confirms pseudo-first-order kinetics. |

Self-Validation Check:

-

If the plot of

vs.

References

-

Fischer, A., Mitchell, W. J., Ogilvie, G. S., Packer, J., Packer, J. E., & Vaughan, J. (1958). The Kinetics of Alkaline Hydrolysis of Substituted Ethyl 1-Naphthoates. Journal of the Chemical Society, 9-14.

-

Hammett, L. P. (1937).[4] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for spectrophotometric kinetic protocols).

-

Marrs, P. (2004).[3] Class Project in Physical Organic Chemistry: The Hydrolysis of Aspirin. Journal of Chemical Education, 81(6), 870. (Protocol grounding for ester hydrolysis).

Sources

Fluorescent probe synthesis using 5-nitro-1-naphthoate precursors

Application Note: High-Fidelity Synthesis of 5-Nitro-1-Naphthoate Based Fluorescent Probes for Hypoxia and Nitroreductase Detection

Executive Summary

This application note details the synthesis, characterization, and biological application of fluorescent probes derived from 5-nitro-1-naphthoic acid . These precursors function as "Turn-On" fluorogenic switches targeting Nitroreductase (NTR) activity, a key biomarker for tumor hypoxia and bacterial infection.

The 5-nitro-1-naphthoate moiety acts as a fluorescence quencher via Photoinduced Electron Transfer (PET) .[1] Upon enzymatic reduction by NTR (in the presence of NADH), the nitro group is converted to an amino group (5-amino-1-naphthoate), abolishing the PET quenching pathway and restoring strong fluorescence. This protocol provides a robust, self-validating workflow for synthesizing these probes with high purity and validating their response in vitro.

Design Principles & Mechanism

The core design relies on the electronic starkness between the nitro and amino substituents on the naphthalene ring.

-

State A (OFF): The 5-nitro group is a strong electron-withdrawing group (EWG). It effectively quenches the fluorescence of the naphthyl core (or an attached fluorophore) through inter- or intramolecular PET. The excited state energy is dissipated non-radiatively.

-

State B (ON): NTR catalyzes the reduction of the nitro group to an amine (

) or hydroxylamine (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of NTR-mediated reduction transforming the quenched nitro-precursor into the fluorescent amino-species.

Synthesis Protocol: 5-Nitro-1-Naphthoate Probes

This protocol describes the synthesis of Ethyl 5-nitro-1-naphthoate (Probe 5-NNE) as a representative model. This esterification strategy can be adapted to link the 5-nitro-1-naphthoic acid core to more complex fluorophores or targeting ligands (e.g., PEG, peptides).

Reagents & Equipment

-

Precursor: 5-Nitro-1-naphthoic acid (CAS: 19832-98-5).

-

Activator: Oxalyl chloride (

) or Thionyl chloride ( -

Catalyst: N,N-Dimethylformamide (DMF) - catalytic amount.

-

Solvents: Dichloromethane (DCM, anhydrous), Ethanol (or target alcohol).

-

Base: Triethylamine (

) or Pyridine.

Step-by-Step Workflow

Step 1: Acid Chloride Activation

-

Dissolve 5-nitro-1-naphthoic acid (1.0 eq, 2.3 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under Nitrogen (

). -

Add a catalytic drop of DMF (critical for oxalyl chloride activation).

-

Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 eq).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Evolution of gas (

) indicates reaction progress.

-

-

Remove solvent and excess oxalyl chloride under reduced pressure. Do not purify. Use the crude yellow solid (5-nitro-1-naphthoyl chloride) immediately.

Step 2: Esterification (Coupling)

-

Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).

-

Add the target alcohol (e.g., Ethanol for the model probe, or a hydroxymethyl-fluorophore) (1.2 eq).

-

Add Triethylamine (2.0 eq) dropwise at 0°C.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Observation: The starting acid spot (polar) should disappear; a less polar ester spot should appear.

-

Step 3: Purification

-

Wash the reaction mixture with 1M HCl (to remove amine), followed by sat.

and Brine. -

Dry over

, filter, and concentrate. -

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient Hexane

10% EtOAc/Hexane.

-

-

Isolate the product as a pale yellow solid.

Synthesis Workflow Diagram

Figure 2: Synthetic route for the conversion of 5-nitro-1-naphthoic acid to functionalized ester probes.

Validation & Characterization

To ensure scientific integrity, the synthesized probe must meet specific spectral criteria.

Table 1: Characterization Data Summary

| Parameter | Expected Value/Observation | Causality/Notes |

| Shift of H-2/H-8 protons downfield. | Due to the electron-withdrawing nature of the 5-nitro and 1-ester groups. | |

| Appearance | Pale Yellow Solid | Nitro-naphthalenes are typically yellow; darkening implies amine contamination. |

| Fluorescence ( | Critical Check: If the probe is fluorescent before reduction, synthesis or purification failed (likely amine contamination). | |

| Mass Spec (HRMS) | Confirm molecular weight matches the ester, not the free acid. |

Application Protocol: In Vitro NTR Detection

This assay validates the probe's sensitivity to Nitroreductase.[2]

Reagents:

-

Probe Stock: 10 mM in DMSO.

-

Enzyme: E. coli Nitroreductase (Sigma-Aldrich).

-

Cofactor: NADH (10 mM in PBS).

-

Buffer: PBS (pH 7.4).

Protocol:

-

Preparation: Dilute Probe Stock to 10

in PBS (contains 100 -

Baseline Scan: Measure fluorescence emission (Ex: 350–400 nm depending on R-group; Em: Scan 450–650 nm). Signal should be negligible.

-

Incubation: Add NTR (1

) to the cuvette. -

Kinetics: Monitor fluorescence intensity at

(approx. 530–550 nm for amino-naphthalenes) every 2 minutes for 30 minutes at 37°C. -

Data Analysis: Plot

vs. Time. A 10–50 fold increase confirms successful probe activation.

Troubleshooting & Pitfalls

-

High Background Fluorescence:

-

Cause: Contamination with 5-amino-1-naphthoic acid (starting material impurity or premature reduction).

-

Fix: Recrystallize the starting material or perform a stricter column purification. Ensure solvents are peroxide-free.

-

-

Low Solubility:

-

Cause: The naphthyl core is hydrophobic.

-

Fix: Use Pluronic F-127 or DMSO as a co-solvent (up to 1%) in biological assays.

-

-

No Response to NTR:

-

Cause: Lack of NADH cofactor or inactive enzyme.

-

Fix: Always prepare fresh NADH; it degrades rapidly in solution. Verify enzyme activity with a positive control (e.g., Nitrofurazone).

-

References

-

Detection of Nitroreductase

-

Li, Y., et al. (2025).[1] "Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe." Advanced Science.

-

-

Fluorescence Quenching Mechanism

- Seely, G. R. (1969). "The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds." The Journal of Physical Chemistry.

-

Synthesis of Naphthoic Acid Probes

- Gao, T., et al. (2012). "Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes." Bioorganic & Medicinal Chemistry Letters.

-

General Nitro-Aromatic Probe Design

- Xu, K., et al. (2013). "Strongly fluorescent amino acid-functionalized perylene bisimide probes." Analyst.

(Note: While specific "5-nitro-1-naphthoate" papers are specialized, the chemistry cited above validates the nitro-quenching mechanism, the naphthoic acid synthesis route, and the NTR enzymatic reduction pathway used in this protocol.)

Sources

Microwave-Assisted Synthesis of Ethyl 5-nitro-1-naphthoate

Application Note & Protocol Guide

Abstract

This guide details the microwave-assisted synthesis of Ethyl 5-nitro-1-naphthoate , a critical intermediate in the development of DNA-intercalating agents, azo dyes, and fluorescent probes.[1] While direct nitration of naphthalene derivatives is often plagued by poor regioselectivity (yielding mixtures of 5- and 8-nitro isomers), this protocol leverages microwave irradiation to accelerate the rate-limiting esterification step of the purified acid precursor.[1] We present two distinct workflows: Method A (Recommended) , which prioritizes high purity via the esterification of isolated 5-nitro-1-naphthoic acid, and Method B (High-Throughput) , a direct nitration of ethyl 1-naphthoate suitable for rapid library generation where chromatographic separation is automated.[1]

Introduction & Strategic Analysis

The synthesis of nitro-naphthoates presents a classic challenge in aromatic substitution: Regiocontrol .

-

The Challenge: The ester group at position 1 is deactivating and meta-directing on its own ring. However, in fused systems like naphthalene, electrophilic attack (nitration) occurs preferentially on the unsubstituted ring at the

-positions (C5 and C8). This typically results in a ~60:40 to 70:30 mixture of 5-nitro and 8-nitro isomers.[1] -

The Microwave Advantage:

-

Esterification (Method A): 5-nitro-1-naphthoic acid is sterically hindered and electron-deficient, making thermal esterification slow (requiring 12-24h reflux).[1] Microwave irradiation at 120°C reduces this to <20 minutes with quantitative conversion.

-

Nitration (Method B): Microwave heating allows for precise temperature control during the exothermic nitration, minimizing oxidative side reactions (tar formation) common in conventional mixed-acid nitrations.

-

Retrosynthetic Analysis

The following diagram outlines the two available pathways. Path A is the "Gold Standard" for purity.

Figure 1: Retrosynthetic strategies.[1] Method A (Blue path) avoids difficult ester separation. Method B (Red path) is faster but requires chromatography.[1]

Materials & Equipment

Reagents

-

Precursors: 5-nitro-1-naphthoic acid (Commercial or synthesized) OR Ethyl 1-naphthoate.[1]

-

Solvents: Absolute Ethanol (EtOH), Glacial Acetic Acid (AcOH), Dichloromethane (DCM).

-

Catalysts/Acids: Conc. Sulfuric Acid (

), Fuming Nitric Acid ( -

Workup: Sodium Bicarbonate (

), Magnesium Sulfate (

Equipment

-

Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

-

Vessel: 10 mL or 35 mL pressure-sealed glass vials with Teflon/Silicon septa.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal - preferred for nitration).[1]

-

-

Purification: Flash Chromatography system (for Method B).

Experimental Protocols

Method A: MW Esterification of 5-nitro-1-naphthoic acid (Recommended)

Rationale: Separation of the acid isomers via crystallization is significantly easier than separating the esters.[1] This method assumes you have obtained 5-nitro-1-naphthoic acid (e.g., via nitration of 1-naphthoic acid followed by recrystallization from acetic acid).[1]

Step-by-Step Protocol:

-

Preparation:

-

In a 10 mL microwave process vial, weigh 1.0 mmol (217 mg) of 5-nitro-1-naphthoic acid.

-

Add 3.0 mL of Absolute Ethanol.

-

Add 50 µL (approx. 3-4 drops) of Conc. Sulfuric Acid (

) as a catalyst.[2] -

Add a magnetic stir bar and seal the vial with a crimp cap.

-

-

Microwave Irradiation:

-

Workup:

-

Cool the vial to room temperature (using compressed air cooling feature of the reactor).

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of Ethyl Acetate.

-

Wash with 20 mL of Saturated

solution (Caution: Gas evolution). This removes unreacted acid and neutralizes the catalyst. -

Wash with 20 mL of Brine.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Result:

-

Yield: Typically >92%.[4]

-

Purity: >98% (No chromatography usually required if starting acid was pure).

-

Method B: Direct MW Nitration of Ethyl 1-naphthoate

Rationale: Useful for rapid generation of the compound if the acid precursor is unavailable. Requires careful safety management due to exothermicity.

Step-by-Step Protocol:

-

Preparation:

-

Dissolve 1.0 mmol (200 mg) of Ethyl 1-naphthoate in 2.0 mL of Glacial Acetic Acid in a 10 mL microwave vial.

-

Critical Safety Step: Cool the vial in an ice bath before adding acid.

-

Slowly add 1.5 mmol of Fuming Nitric Acid dropwise.

-

Seal the vial immediately.

-

-

Microwave Irradiation:

-

Mode: Fixed Power (low) or Temperature Control.

-

Temperature: 100 °C.

-

Ramp Time: 2 minutes (Slow ramp to prevent pressure spikes).

-

Hold Time: 5 minutes.

-

Safety Cutoff: Set pressure limit to 200 psi.

-

-

Workup:

-

Pour the reaction mixture onto 50 g of crushed ice.

-

Extract with 3 x 20 mL of Dichloromethane (DCM).

-

Wash combined organics with water and

. -

Dry and concentrate.

-

-

Purification (Crucial):

-

The crude residue contains a mixture of 5-nitro (Major) and 8-nitro (Minor) isomers.[1]

-

Column Chromatography: Silica Gel (230-400 mesh).[1]

-

Eluent: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).

-

Separation Note: The 8-nitro isomer is generally less polar (elutes first) due to the "Peri-effect" where the nitro group shields the ester, reducing interaction with silica. The 5-nitro isomer elutes second.[1]

-

Analytical Validation

Distinguishing the 5-nitro and 8-nitro isomers is critical. The Peri-effect (interaction between positions 1 and 8) provides the diagnostic NMR signatures.

Data Summary Table

| Feature | This compound (Target) | Ethyl 8-nitro-1-naphthoate (Impurity) |

| Elution Order | Elutes Second (More Polar) | Elutes First (Less Polar) |

| H-2 Proton (NMR) | Doublet, normal aromatic region (~8.2 ppm) | Shielded/Shifted due to twisting of ester group |

| H-8 Proton (NMR) | Doublet (Ortho coupling to H7) | Absent (Substituted by Nitro) |

| Key Coupling | Complex pattern due to steric crowding | |

| Appearance | Yellow Solid | Yellow/Orange Solid |

1H NMR Diagnostic Logic

-

5-nitro isomer: The proton at C8 is present.[1] It appears as a doublet (or dd) typically around 8.5-8.7 ppm, deshielded by the aromatic ring current and the para-like relation to the ester (though on different rings).[1] The proton at C4 is deshielded by the C5-nitro group (Peri-proximity).[1]

-

8-nitro isomer: The H8 proton is gone.[1] The most diagnostic feature is the H2 and H7 protons . The nitro group at C8 forces the ester at C1 out of the plane of the ring to relieve steric strain. This breaks the conjugation of the ester with the ring, often causing an upfield shift (shielding) of the ethyl

protons compared to the 5-nitro isomer.

Safety & Troubleshooting

Hazard Analysis

-

Nitration Risks: Reactions involving nitric acid in closed vessels can generate gas (

) rapidly.-

Control: Always use a microwave reactor with active pressure monitoring. Do not exceed 50% of the vessel volume.

-

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle crude mixtures with care.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Water in solvent/catalyst | Use anhydrous EtOH and fresh |

| Pressure Spike (Method B) | Exothermic nitration | Reduce ramp speed. Cool reagents before sealing. Reduce temp to 80°C and extend time. |

| Inseparable Mixture | Poor column resolution | Use a slower gradient (e.g., 95:5 Hex:EtOAc). Try "Radial Chromatography" for better resolution of isomers.[5] |

References

-

Microwave-Assisted Esterification

- Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on alpha-selectivity in naphthalenes).

-

Microwave Nitration Protocols

-

Separation of Nitro-Naphthoic Isomers

- NMR of Naphthalene Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent chemical shift increments).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Ethyl 1-naphthoate [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-nitro-1-naphthoate

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1-naphthoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth technical guidance, drawing from established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct electrophilic nitration of ethyl 1-naphthoate. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the naphthalene ring.[1][2] The ester group is a deactivating meta-director in benzene rings, but in naphthalenes, its directing effects are more complex. The nitration of ethyl 1-naphthoate primarily yields the 5-nitro and 8-nitro isomers.

Q2: What are the major challenges in this synthesis that affect yield?

A2: The primary challenges include:

-

Formation of undesired isomers: Besides the desired 5-nitro isomer, the 8-nitro isomer is a significant byproduct. Separating these isomers can be difficult and lead to yield loss.

-

Over-nitration: The introduction of more than one nitro group can occur, especially under harsh reaction conditions, leading to dinitro products.[1]

-

Hydrolysis of the ester: The strongly acidic conditions required for nitration can lead to the hydrolysis of the ethyl ester back to the carboxylic acid.[3]

-

Oxidative side reactions: The naphthalene ring is susceptible to oxidation by nitric acid, especially at elevated temperatures, resulting in complex byproduct profiles.

Q3: What is the role of sulfuric acid in the nitration mixture?

A3: Sulfuric acid serves two crucial functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2] Second, it acts as a dehydrating agent, consuming the water produced during the reaction. This is critical because the presence of water can deactivate the nitronium ion and promote side reactions.[4]

Q4: Can I perform the nitration on 1-naphthoic acid and then esterify the product?

A4: Yes, this is a viable alternative route. Nitrating 1-naphthoic acid to produce 5-nitro-1-naphthoic acid, followed by esterification with ethanol, can be an effective strategy.[5][6] This approach may offer better control over the nitration step and avoid ester hydrolysis. However, the deactivating effect of the carboxylic acid group requires careful optimization of the nitration conditions.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

| Problem | Potential Causes | Recommended Solutions |

| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Formation of Isomers: Reaction conditions favoring the formation of the 8-nitro isomer. 3. Ester Hydrolysis: Excessive water in the reaction mixture or prolonged reaction times at elevated temperatures. 4. Mechanical Losses: During workup and purification. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Consider extending the reaction time if starting material persists. 2. Optimize Temperature: Maintain a low reaction temperature (typically 0-10 °C) to improve selectivity for the 5-nitro isomer.[7] 3. Ensure Anhydrous Conditions: Use concentrated acids and protect the reaction from atmospheric moisture. 4. Careful Workup: Perform extractions and washes meticulously to minimize loss of product. |

| Presence of Multiple Spots on TLC (Impure Product) | 1. Isomeric Byproducts: Co-elution of the 5-nitro and 8-nitro isomers. 2. Dinitrated Products: Overly harsh nitrating conditions (high temperature, excess nitric acid). 3. Unreacted Starting Material: Incomplete reaction. 4. Hydrolyzed Product: Presence of 5-nitro-1-naphthoic acid. | 1. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation of isomers.[8] Consider recrystallization as an alternative or additional purification step.[9] 2. Control Reaction Conditions: Add the nitrating agent slowly and maintain a low temperature. Use a stoichiometric amount or a slight excess of nitric acid. 3. Drive Reaction to Completion: As mentioned above, monitor with TLC and adjust reaction time as needed. 4. Acid-Base Wash: During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the acidic hydrolyzed product. |

| Dark-Colored Reaction Mixture or Product | 1. Oxidative Side Reactions: High reaction temperatures or prolonged exposure to the nitrating mixture. 2. Formation of Polynitrated Compounds: These are often highly colored. | 1. Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent and the subsequent stirring period. 2. Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the workup promptly. 3. Purification: Activated carbon treatment during recrystallization can sometimes help remove colored impurities. |

| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Isomeric byproducts or residual solvent can depress the melting point. 2. Incomplete Drying: Residual solvent from purification. | 1. Thorough Purification: Repeat column chromatography or attempt recrystallization from a different solvent system. 2. Effective Drying: Dry the product under high vacuum for an extended period to ensure all solvent is removed. |

Logical Flow for Troubleshooting Yield Issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

III. Recommended Experimental Protocol

This protocol details a standard procedure for the nitration of ethyl 1-naphthoate.

Materials:

-

Ethyl 1-naphthoate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 1-naphthoate (1 equivalent) in a minimal amount of dichloromethane. Cool the flask to 0 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature at 0 °C.

-

Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of ethyl 1-naphthoate over 30-60 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other impurities.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

IV. References

-

Sánchez‐Santos, E., et al. (2019). 5‐Bromo‐8‐Nitro‐1‐Naphthoic Acid as Protective Group for Alcohols Under Mitsunobu Conditions. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). NITRATION. Google Search.

-

Various Authors. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. Available at: [Link]

-

Tanaka, K. (1976). Process for the preparation of 5-nitro-1,4-naphthoquinone. Google Patents. Available at:

-

Suzuki, H., et al. (2001). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Stenutz. (n.d.). 5-nitro-1-naphthoic acid. Stenutz. Available at: [Link]

-

Unknown Author. (n.d.). Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

Henkel, G., et al. (1989). Process for the preparation of 5-nitro-1,4-naphthoquinone. Google Patents. Available at:

-

Khan, I., et al. (2025). Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase. PMC.

-

Kiprof, P., et al. (2025). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate.

-

Wikipedia. (n.d.). Nitration. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

-

Abdassalam, A., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. ResearchGate.

-

Moodie, R. B., et al. (n.d.). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. RSC Publishing.

-

Ismaili, L., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC.

-

Johnson, C. R. (2003). Method for the nitration of phenolic compounds. Google Patents.

-

Organic Syntheses Procedure. (n.d.). 1-Naphthoic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Unknown Author. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Patent 0049616.

-

Ghorbani-Vaghei, R., et al. (n.d.). The nitration of ethylbenzene with nitric acid on silica gel a. ResearchGate.

Sources

- 1. Nitration - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 5. CAS 1975-44-6: 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID [cymitquimica.com]

- 6. 5-nitro-1-naphthoic acid [stenutz.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Low Aqueous Solubility of Nitronaphthoates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the low aqueous solubility of nitronaphthoates. Here, we combine fundamental scientific principles with practical, field-proven methodologies to help you overcome these common experimental hurdles.

Understanding the Challenge: The Physicochemical Profile of Nitronaphthoates

Nitronaphthoates, a class of aromatic carboxylic acids, often exhibit poor solubility in aqueous media. This characteristic is primarily due to the interplay of their structural features:

-

The Naphthalene Core: This large, bicyclic aromatic system is inherently hydrophobic, contributing to a low affinity for water.

-

The Carboxylate Group (-COO⁻): While the ionized carboxylate group is hydrophilic, its contribution to overall solubility can be limited by the large nonpolar naphthalene structure.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which can influence the acidity (pKa) of the carboxylic acid. Its presence also adds to the molecular weight and can impact crystal lattice energy, further affecting solubility.

For the purpose of this guide, we will consider a model nitronaphthoate with properties analogous to known nitro-substituted aromatic carboxylic acids, such as 3-nitrophthalic acid. Key assumed properties for our model compound are presented in Table 1.

Table 1: Assumed Physicochemical Properties of a Model Nitronaphthoate

| Property | Value | Implication for Solubility |

| Molecular Weight | ~217 g/mol | Higher molecular weight generally correlates with lower aqueous solubility.[1] |

| pKa | ~2.0 - 4.0 | This acidic pKa indicates that the compound will be in its less soluble, protonated (acidic) form at low pH. |

| LogP (Octanol-Water Partition Coefficient) | > 2.0 | A higher LogP value signifies greater lipophilicity and, consequently, lower aqueous solubility. |

| Intrinsic Solubility (S₀) | Low (mg/L to µg/L range) | The inherent solubility of the un-ionized form is expected to be very low. |

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address common questions and issues encountered when working with nitronaphthoates in aqueous solutions.

Q1: My nitronaphthoate powder is not dissolving in water or buffer. What is the first thing I should check?

A1: Initial Steps and Considerations

Before attempting more complex solubilization techniques, ensure the fundamentals are covered:

-

Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your nitronaphthoate using an appropriate analytical method, such as HPLC.

-

Equilibration Time and Agitation: Ensure you are allowing sufficient time for the dissolution process to reach equilibrium. Some compounds, especially those with high crystal lattice energy, dissolve slowly. Use consistent and adequate agitation (e.g., a magnetic stirrer or orbital shaker).

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[2][3] However, be cautious, as excessive heat can cause degradation of some compounds.[4] Check the thermal stability of your specific nitronaphthoate if you plan to use heat.

Q2: I need to dissolve my nitronaphthoate for a cell-based assay at physiological pH (~7.4). How can I increase its solubility?

A2: pH Adjustment - The Primary Method for Ionizable Compounds

For acidic compounds like nitronaphthoates, pH adjustment is the most effective and common initial strategy to enhance aqueous solubility.[5][6] The principle is based on converting the less soluble, neutral form of the acid (HA) into its more soluble, ionized salt form (A⁻).

Causality: The solubility of an ionizable compound is pH-dependent. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the compound, the equilibrium shifts towards the deprotonated, more soluble, anionic form.[7][8][9]

-

Determine the pKa: If the pKa of your nitronaphthoate is unknown, it can be determined experimentally (e.g., by potentiometric titration) or estimated using computational tools.[10][11][12] For our model compound, we assume a pKa of approximately 3.0.

-

Prepare a Stock Solution:

-

Weigh out the nitronaphthoate powder.

-